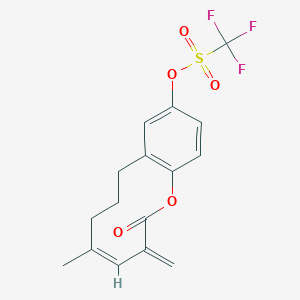
1,2-Bis(3-fluorophenyl)ethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3-fluorophenyl)ethyne: is an organic compound with the molecular formula C14H8F2 and a molecular weight of 214.21 g/mol . It is characterized by the presence of two fluorophenyl groups attached to an ethyne (acetylene) linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(3-fluorophenyl)ethyne can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where 3-fluoroiodobenzene is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(3-fluorophenyl)ethyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, forming 1,2-bis(3-fluorophenyl)ethane.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium amide (NaNH2) in liquid ammonia.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1,2-bis(3-fluorophenyl)ethane.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3-fluorophenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, though specific biological applications are less documented.
Medicine: Potential use in drug discovery and development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(3-fluorophenyl)ethyne is primarily related to its ability to participate in various chemical reactions due to the presence of the ethyne linkage and fluorophenyl groups. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4-fluorophenyl)ethyne: Similar in structure but with fluorine atoms in the para position instead of the meta position.
1,2-Bis(2-fluorophenyl)ethyne: Fluorine atoms in the ortho position.
1,2-Diphenylethyne: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 1,2-Bis(3-fluorophenyl)ethyne is unique due to the meta positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. This positioning can affect the electronic properties of the compound, making it distinct from its ortho and para analogs .
Eigenschaften
Molekularformel |
C14H8F2 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
1-fluoro-3-[2-(3-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8F2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H |
InChI-Schlüssel |
SNNLUYWPLZLTQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C#CC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)








![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)

![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
